molecular formula C20H21F3N6O B2442900 2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 2380097-57-2

2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one

Cat. No.: B2442900
CAS No.: 2380097-57-2
M. Wt: 418.424
InChI Key: CVKHFIWZAXAADB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo ring, and a diazepane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo ring through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction is typically carried out under metal-free conditions, making it an environmentally friendly process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave-mediated, catalyst-free methods. This approach involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is efficient and scalable, providing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and the diazepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as DPP-IV, which plays a role in glucose metabolism

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct physicochemical and pharmacological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the triazolo and diazepane rings contribute to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c1-14-5-2-3-6-15(14)13-18(30)28-10-4-9-27(11-12-28)17-8-7-16-24-25-19(20(21,22)23)29(16)26-17/h2-3,5-8H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKHFIWZAXAADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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